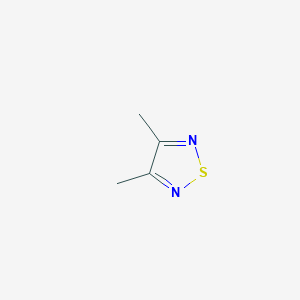

3,4-Dimethyl-1,2,5-thiadiazole

描述

Contextualization within Heterocyclic Chemistry: The Thiadiazole Isomers

Thiadiazoles are a class of five-membered heterocyclic compounds that contain one sulfur and two nitrogen atoms within their aromatic ring. wikipedia.orgisres.org These structures are a subset of the broader azole family. wikipedia.org The arrangement of the heteroatoms allows for the existence of four constitutional isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). wikipedia.orgisres.org While the parent compounds are not frequently synthesized, their derivatives are significant in various fields, particularly in medicinal chemistry. wikipedia.org Among the isomers, the 1,2,4- and 1,3,4-thiadiazoles have been the most extensively studied. isres.org

The presence of nitrogen and sulfur atoms in the thiadiazole ring enhances membrane permeability and the capacity to act as hydrogen bond acceptors. isres.org The inductive effect of the sulfur atom imparts a very weak basic character and contributes to the ring's relatively high aromaticity. isres.org

Unique Structural Features and Electronic Configuration of the 1,2,5-Thiadiazole Motif

The 1,2,5-thiadiazole ring is characterized by its high aromaticity, which contributes to its notable stability. chemicalbook.com The parent 1,2,5-thiadiazole is a colorless and odorless liquid that is soluble in water, chloroform (B151607), and carbon tetrachloride. chemicalbook.com It possesses a pKa of -4.9, indicating it is a weak base. chemicalbook.com The high electron density in the π-orbitals, when compared to the nitrogen lone pairs, is responsible for this low basicity. chemicalbook.com

The electronic structure of 1,2,5-thiadiazole derivatives has been a subject of theoretical studies, including Density Functional Theory (DFT) calculations. nih.govmdpi.com These studies investigate the geometric and electronic structures of these compounds and their complexes. nih.govmdpi.com The fusion of 1,2,5-thiadiazole rings to other macrocycles, such as porphyrazine, has been shown to significantly influence the electronic properties of the resulting molecule. mdpi.com

Historical Development and Emerging Significance of 1,2,5-Thiadiazole Derivatives in Academic Inquiry

The synthesis and properties of 1,2,5-thiadiazoles and their benzo-fused derivatives have been known for many years. isres.org Historically, research has focused on their fundamental chemical and physical characteristics. isres.org A general synthetic method for 1,2,5-thiadiazoles was reported as early as 1967. acs.org

In recent years, there has been a surge of interest in 1,2,5-thiadiazoles and their fused analogues due to their significant potential in biomedicine and materials science. benthamdirect.com These compounds are recognized as valuable building blocks for functional materials, particularly in the field of organic electronics, where they are utilized as electron acceptors. isres.org The ability to modify the physicochemical properties of molecules by incorporating the 1,2,5-thiadiazole ring, including through oxidation of the sulfur and nitrogen atoms, has expanded their research applications. mdpi.com

The synthesis of specific derivatives, such as 3,4-disubstituted-1,2,5-thiadiazoles, has been advanced through methods like the ring opening of 3,4-dichloro-1,2,5-thiadiazole (B139948). researchgate.net This particular precursor is also used in the preparation of the β-adrenergic blocking agent, Timolol. chemicalbook.com Furthermore, research into the oxidized forms, such as 1,2,5-thiadiazole 1,1-dioxides and 1,2,5-thiadiazole 2-oxides, has revealed interesting electrochemical properties and reactivities, further broadening the scope of investigation into this versatile class of heterocyclic compounds. mdpi.comnih.govdaneshyari.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

3,4-dimethyl-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(2)6-7-5-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSNFMVXIDMBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473956 | |

| Record name | 1,2,5-Thiadiazole, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-21-2 | |

| Record name | 3,4-Dimethyl-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Thiadiazole, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Methodologies in 3,4 Dimethyl 1,2,5 Thiadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3,4-Dimethyl-1,2,5-thiadiazole, both proton and carbon-13 NMR provide critical data points for structural confirmation.

In ¹H NMR spectroscopy of this compound, the two methyl (CH₃) groups are chemically equivalent, and thus exhibit a single resonance signal. Research indicates that the 1,2,5-thiadiazole (B1195012) ring behaves similarly to an aromatic system, leading to a downfield shift for the protons on the substituent groups. cas.cz The chemical shift for the methyl protons is observed in the region of 2.3 to 2.48 ppm. cas.cz For comparison, the related compound this compound 1,1-dioxide shows a single methyl signal at a slightly more downfield position of 2.63 ppm when measured in deuterated acetonitrile (B52724) (ACN-d3). cdnsciencepub.com

| Compound | Functional Group | ¹H Chemical Shift (δ) in ppm |

| This compound | Methyl (CH₃) | ~2.3 - 2.48 cas.cz |

| This compound 1,1-dioxide | Methyl (CH₃) | 2.63 (in ACN-d3) cdnsciencepub.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital tool for probing the electronic transitions within the this compound framework. The UV spectrum of this compound, when isolated in an argon matrix, provides clear evidence of its electronic structure, justifying the use of specific wavelengths for photolytic studies. researchgate.net For instance, photolysis at 254 nm has been shown to be a feasible method for inducing photochemical reactions in this molecule. researchgate.net

In the case of the oxidized form, this compound 1,1-dioxide, the electronic absorption characteristics are altered. Simpler 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides typically exhibit an absorption maximum in the ultraviolet range. mdpi.com Specifically, these compounds show a maximum at approximately 315 nm in acetonitrile and between 240–280 nm in ethanol (B145695), with molar absorption coefficients around 10³ dm³·mol⁻¹·cm⁻¹. mdpi.com However, research has indicated that this compound 1,1-dioxide itself only displays terminal UV absorption, which can limit the utility of UV-Vis spectroscopy for certain quantitative studies, necessitating the use of other techniques like NMR spectroscopy for equilibrium measurements. cdnsciencepub.com The position of the absorption bands is influenced by the substituent groups and the solvent, reflecting changes in the energy of π→π* electronic transitions and the extent of conjugation within the molecule.

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction provides definitive information on the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound 1,1-Dioxide

Single-crystal X-ray diffraction studies have been successfully performed on this compound 1,1-dioxide, providing a detailed understanding of its molecular geometry. iucr.org These analyses confirm the arrangement of atoms and the conformation of the heterocyclic ring and its substituents in the crystalline state. Such structural data is invaluable for structure-reactivity relationship studies. cdnsciencepub.com The oxidation of the sulfur atom to a sulfone group (1,1-dioxide) significantly influences the geometry of the thiadiazole ring. The Cambridge Structural Database contains a comprehensive collection of crystallographically characterized 1,2,5-thiadiazole 1,1-dioxides, which serves as a crucial reference for comparative structural analysis. mdpi.comnih.gov

Geometric Parameters and Bond Length Analysis within the 1,2,5-Thiadiazole Ring System

Detailed analysis of X-ray diffraction data allows for a precise determination of the geometric parameters of the 1,2,5-thiadiazole ring. For the parent 1,2,5-thiadiazole ring in related fused systems, typical average bond distances are approximately 1.65 Å for S–N, 1.31 Å for C=N, and 1.42 Å for C–C, with the N–S–N bond angle being around 99.4°. rsc.orgrsc.org

In the 1,1-dioxide derivatives, the geometry is altered. A systematic analysis of various neutral 1,2,5-thiadiazole 1,1-dioxides reveals consistent bond length ranges within the heterocyclic ring. nih.govresearchgate.net These parameters are crucial for understanding the electronic effects of the sulfonyl group on the ring's aromaticity and reactivity.

| Bond | Average Bond Length (Å) | Typical Range (Å) |

|---|---|---|

| C-C | 1.445 | 1.44 - 1.45 |

| C=N | 1.315 | 1.31 - 1.32 |

| S-N | 1.655 | 1.65 - 1.66 |

| S=O | 1.435 | 1.43 - 1.44 |

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Mass Confirmation

Mass spectrometry is an indispensable technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Time-of-Flight Mass Spectrometry (TOF-MS) in Dissociation Studies

Time-of-Flight Mass Spectrometry (TOF-MS) is particularly useful for studying the dissociation pathways of molecular cations. While direct studies on this compound are not widely published, research on the closely related 3,4-dichloro-1,2,5-thiadiazole (B139948) provides significant insights into the fragmentation mechanisms of this heterocyclic system. nih.gov In these studies, multiphoton excitation is used to prepare the molecular cation, and TOF-MS is used to analyze the resulting fragment ions. nih.gov The most abundant fragment ion observed for the dichloro analog is the NS⁺ radical cation, followed by S⁺ and SCl⁺ ions. nih.gov Other minor product ions include the CNS⁺ radical cation and the ClCNS⁺ and ClCN⁺ cations. nih.gov These dissociation channels, supported by theoretical calculations, highlight the inherent fragmentation tendencies of the 1,2,5-thiadiazole ring under energetic conditions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides deeper structural insights by allowing for the isolation and further fragmentation of specific ions. This technique is crucial for differentiating between isomers and for mapping complex fragmentation pathways. nih.gov For thiadiazole derivatives, MS/MS experiments reveal characteristic fragmentation patterns that act as a structural fingerprint. nih.gov

A common primary fragmentation pathway for many thiadiazole isomers involves the loss of a stable neutral molecule, such as a nitrogen molecule (N₂), from the molecular ion. nih.govchemicalpapers.com Subsequent fragmentation steps involve the decomposition of the remaining ring structure. For example, in studies of related 1,3,4-thiadiazole (B1197879) derivatives, fragmentation of the protonated molecular ion involves multiple bond-breaking steps within the thiadiazole ring, leading to the formation of a number of characteristic fragment ions. nih.gov The application of MS/MS, including multi-stage fragmentation (MS³), allows for the confirmation of rearrangement processes that can occur in the gas phase, providing a powerful tool for the unambiguous structural characterization of thiadiazole compounds. nih.gov

Quantum Chemical and Computational Investigations of 3,4 Dimethyl 1,2,5 Thiadiazole

Electronic Structure and Molecular Geometry Calculations

Computational chemistry provides a powerful lens for examining the three-dimensional arrangement of atoms and the distribution of electrons in 3,4-dimethyl-1,2,5-thiadiazole. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of the molecule's geometry and electronic landscape can be constructed.

Density Functional Theory (DFT) Applications in Predicting Molecular Parameters

Density Functional Theory (DFT) has become a primary tool for chemists to predict the molecular structures and properties of heterocyclic systems with a high degree of accuracy. By approximating the electron density of a molecule, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can efficiently calculate optimized geometries. loc.gov For thiadiazole derivatives, DFT calculations are instrumental in determining key molecular parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations consistently show that the 1,2,5-thiadiazole (B1195012) ring is planar. researchgate.net The introduction of methyl groups at the 3 and 4 positions influences the electronic distribution and can cause minor steric interactions, but the fundamental planarity of the heterocyclic core is maintained. The computed geometric parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N–N | 1.358 | C–S–C | 85.1 |

| C–N | 1.363 | N–C–S | 114.4 |

| C–S | 1.721 | N–C–N | 123.2 |

This interactive table is based on data for a similar compound and illustrates the type of information generated via DFT calculations. researchgate.net

Ab Initio Calculations for High-Level Electronic Structure Description

Ab initio molecular orbital (MO) calculations, which are based on first principles without reliance on empirical parameters, offer a high-level description of a molecule's electronic structure. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster), provide a rigorous framework for understanding electron correlation effects. For derivatives of 1,2,5-thiadiazole, ab initio calculations have been employed to investigate their electronic structure, conformation, and reactivity. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for cases where DFT may not be sufficiently accurate. They provide a detailed map of molecular orbitals and their energies, which is fundamental to understanding the molecule's spectroscopic properties and chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Electron Transfer Dynamics

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electron transfer capabilities.

For thiadiazole derivatives, the HOMO is typically delocalized across the entire molecule, while the LUMO is often centered on the electron-deficient thiadiazole ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity and a greater potential for intramolecular charge transfer (ICT). This ICT character is a key feature of many functional organic materials. DFT calculations are commonly used to compute the energies of these frontier orbitals and visualize their distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for Thiadiazole Derivatives (Note: The values presented are representative for the thiadiazole class of compounds and are not specific to this compound.)

| Molecule Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Substituted 1,3,4-Thiadiazole (B1197879) | -5.35 to -6.69 | -0.86 to -2.06 | 3.60 to 4.61 |

| Phenoxazine-Thiadiazole Dye | -5.181 | -3.007 | 2.174 |

This interactive table showcases typical FMO energy ranges found in computational studies of various thiadiazole-containing molecules.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with large changes in dipole moment upon electronic excitation can exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are powerful tools for predicting the NLO response of molecules. The key parameters are the polarizability (α) and the first hyperpolarizability (β), which quantify the linear and first-order non-linear response of the molecule to an external electric field.

Thiadiazoles are effective electron-accepting units and are often incorporated into donor-π-acceptor (D-π-A) molecular architectures to enhance NLO properties. The electron-deficient nature of the thiadiazole ring facilitates intramolecular charge transfer, which can lead to a large β value. Theoretical calculations allow for the systematic design and screening of new thiadiazole-based NLO materials by modifying substituents and π-conjugated linkers to maximize their hyperpolarizability.

Aromaticity Assessment and Delocalization Effects within the Thiadiazole Nucleus

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of π-electrons across the ring structure. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and analysis of bond lengths. Calculated bond lengths for thiadiazoles are typically intermediate between single and double bonds, providing clear evidence of electron delocalization. For instance, C–N bonds that are nominally double bonds exhibit bond orders between 1.7 and 1.8, while the formally single C–C and N–S bonds show bond orders greater than one, indicating significant π-character. This delocalization contributes to the chemical and thermal stability of the thiadiazole ring system.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, computational modeling can shed light on its synthesis and reactivity. For example, the photochemical decomposition of this compound has been studied computationally. Such studies can predict the feasibility of different reaction pathways and identify the likely products.

In the synthesis of more complex molecules containing the thiadiazole core, computational modeling can elucidate the reaction mechanism. For instance, in the formation of 1,3,4-thiadiazole rings under acidic conditions, calculations can show how protonation affects the nucleophilicity of the atoms involved, guiding the cyclization process. These models of the energy landscape provide a detailed understanding of the reaction kinetics and thermodynamics, which is essential for optimizing synthetic procedures.

Reactivity and Reaction Mechanisms of 3,4 Dimethyl 1,2,5 Thiadiazole and Its Oxidized Forms

Nucleophilic and Electrophilic Reactivity on the 1,2,5-Thiadiazole (B1195012) Ring

The 1,2,5-thiadiazole ring, particularly in its oxidized forms, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the heterocyclic system. This reactivity is centered on the carbon-nitrogen double bonds (C=N).

Nucleophilic Addition Reactions to C=N Double Bonds

The oxidized form, 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide, is particularly reactive towards nucleophiles. mdpi.com The strong electron-withdrawing effect of the sulfonyl group enhances the electrophilicity of the ring carbons, making them prime targets for attack.

Research has shown that 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides readily react with alcohols. mdpi.comresearchgate.net Specifically, this compound 1,1-dioxide (TMM) reacts with ethanol (B145695) (EtOH), which adds across one of the C=N double bonds to form a stable thiadiazoline product. cdnsciencepub.com This equilibrium reaction has been studied using spectroscopic methods. cdnsciencepub.com The addition of ethanol to TMM in a mixed acetonitrile (B52724) (ACN)-EtOH solvent was confirmed by ¹³C NMR spectroscopy. cdnsciencepub.com While direct studies on amine addition to the dimethyl derivative are less detailed, the general reactivity pattern of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides suggests that primary and secondary amines also add to the C=N bond. mdpi.com

| Reactant | Nucleophile | Solvent | Product | Analytical Method |

|---|---|---|---|---|

| This compound 1,1-Dioxide (TMM) | Ethanol (EtOH) | Acetonitrile-Ethanol | Ethanol adduct (thiadiazoline) | ¹³C NMR Spectroscopy, Cyclic Voltammetry (CV) |

Data sourced from Caram, J.A., et al. (1996). cdnsciencepub.com

The C=N double bonds of this compound 1,1-dioxide are also susceptible to attack by carbon nucleophiles such as Grignard reagents. sci-hub.se The reaction of this compound 1,1-dioxide with various alkyl and aryl Grignard reagents proceeds cleanly to generate the corresponding 3,4-disubstituted thiadiazoline 1,1-dioxides in quantitative crude yields. sci-hub.se These products can be further reduced to form thiadiazolidine 1,1-dioxides. sci-hub.se

| Thiadiazole Derivative | Grignard Reagent | Solvent | Product Type | Yield |

|---|---|---|---|---|

| This compound 1,1-Dioxide | Alkyl/Aryl Grignard Reagents | THF or Benzene | Thiadiazoline 1,1-Dioxide | Quantitative (crude) |

Data sourced from Kumar, P., et al. (1998). sci-hub.se

Addition of Alcohols and Amines

Reactions Involving Substituents on the Thiadiazole Core (e.g., methyl groups)

The methyl groups attached to the this compound ring can also participate in reactions. A notable transformation is the ammoxidation of the alkyl groups to cyano radicals. google.com This process involves contacting a vapor mixture of this compound, ammonia, and air with a mixed metal oxide catalyst at high temperatures (around 400°C) to yield 3,4-dicyano-1,2,5-thiadiazole. google.com

Furthermore, in the 1,1-dioxide form, the protons of the methyl groups are weakly acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group and the heterocyclic ring. cdnsciencepub.com This increased acidity suggests the potential for reactions involving proton abstraction under basic conditions. researchgate.net

Oxidation Processes of the 1,2,5-Thiadiazole Sulfur Atom

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation, which significantly alters the electronic properties and reactivity of the heterocycle. This oxidation can lead to the formation of sulfoxides (1-oxides) and sulfones (1,1-dioxides).

Formation of Sulfoxides (1-oxides)

The sulfur atom in the 1,2,5-thiadiazole ring can be readily oxidized to form the corresponding 1-oxide (a sulfoxide). chemicalbook.com This transformation is typically achieved using common laboratory oxidants such as meta-chloroperoxybenzoic acid (mCPBA). chemicalbook.com The resulting 1,2,5-thiadiazole 1-oxides are essentially nonaromatic. wayne.edu X-ray analysis of related structures confirms a pyramidal geometry at the sulfoxide (B87167) group, which is a characteristic feature of these compounds. wayne.edu The formation of stable diastereomers is possible when using optically active precursors, indicating a significant energy barrier to inversion at the sulfur atom. wayne.edu This selective mono-oxidation can be challenging as over-oxidation to the 1,1-dioxide can occur. chemrxiv.org

Formation of Sulfones (1,1-dioxides)

The sulfur atom in the this compound ring can be oxidized to form the corresponding 1,1-dioxide, also known as a sulfone. This transformation significantly alters the electronic properties of the heterocyclic ring, making it more electron-deficient. Common oxidizing agents used for this purpose include meta-chloroperoxybenzoic acid (mCPBA). mdpi.comresearchgate.netnih.gov The oxidation of the pre-existing thiadiazole scaffold is a key synthetic strategy for accessing these sulfone derivatives. mdpi.comresearchgate.net

The formation of this compound 1,1-dioxide from its parent thiadiazole is a notable reaction. The resulting sulfone exhibits different reactivity compared to the starting material due to the strong electron-withdrawing nature of the sulfonyl group. researchgate.net This increased electrophilicity makes the C=N double bonds susceptible to nucleophilic attack. mdpi.comnih.gov

Oxidation of C=N Bonds to Fused Oxaziridine (B8769555) Derivatives

Further oxidation of this compound 1,1-dioxide can lead to the formation of fused oxaziridine derivatives. Specifically, the C=N double bonds within the thiadiazole dioxide ring can be oxidized by reagents such as mCPBA to yield a bis-oxaziridine structure. mdpi.comresearchgate.net This reaction demonstrates that even after the formation of the sulfone, the carbon-nitrogen double bonds retain a degree of reactivity towards oxidation. researchgate.net

Reduction Chemistry and Radical Anion Formation

Electrochemical Reduction to Anion Radical Forms

The electrochemical properties of this compound and its 1,1-dioxide derivative have been investigated, revealing their capacity to form radical anions. The 1,1-dioxide, in particular, is a subject of interest due to its electron-accepting capabilities. researchgate.netnih.gov

Cyclic voltammetry studies of this compound 1,1-dioxide (TMM) show that it undergoes reduction. cdnsciencepub.comresearchgate.net However, the radical anion formed from the initial electron transfer to TMM is unstable and undergoes rapid decomposition. cdnsciencepub.comresearchgate.net This is in contrast to the more stable radical anions formed from aryl-substituted analogs. researchgate.net The presence of electron-donating methyl groups in TMM results in less stabilized radical anions compared to derivatives with electron-withdrawing substituents. The reduction potential for this compound 1,1-dioxide is reported to be around -1.2 V.

The formation and stability of these radical anion species are influenced by the substituents on the thiadiazole ring. researchgate.netresearchgate.net Generally, the unpaired electron in these radicals is delocalized over the heterocyclic system. mdpi.com

Hydrogenation to Thiadiazolidine Derivatives

The reduction of the C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides can lead to the formation of the corresponding saturated thiadiazolidine derivatives. The hydrogenation of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides to yield 1,2,5-thiadiazolidine 1,1-dioxides can be achieved through catalytic hydrogenation. researchgate.netsci-hub.se

A common method involves the use of hydrogen gas with a catalyst such as Adams' catalyst (PtO₂). mdpi.comresearchgate.net An alternative approach involves a two-step process where a Grignard reagent is first added to one of the C=N double bonds, followed by hydride reduction to furnish the thiadiazolidine 1,1-dioxide. sci-hub.se This method allows for the synthesis of unsymmetrically substituted thiadiazolidine derivatives. sci-hub.se

Ring Cleavage, Expansion, and Rearrangement Pathways

Thermal and Photochemical Ring Opening Reactions

The 1,2,5-thiadiazole ring, while possessing aromatic character and thermal stability, can undergo ring-opening reactions under specific conditions. chemicalbook.com Photochemical irradiation is one such method to induce ring cleavage.

For this compound, UV irradiation at 254 nm in an inert matrix has been shown to lead to the formation of acetonitrile N-sulfide (CH₃CNS). researchgate.net This unstable intermediate is formed through the cleavage of the thiadiazole ring. researchgate.net In contrast, the photodegradation of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) results in the extrusion of sulfur and the formation of benzonitrile. chemicalbook.com

While 1,2,5-thiadiazole 1,1-dioxides are generally stable enough for sublimation, elevated temperatures can cause decomposition, liberating sulfur dioxide (SO₂) and yielding two nitrile groups. mdpi.com The thermal stability of the ring can be influenced by the substituents.

Recent studies have also explored photochemical ring contraction reactions of related six-membered 1,2,6-thiadiazines, which, upon irradiation in the presence of oxygen, can rearrange to form five-membered 1,2,5-thiadiazole 1-oxides. chemrxiv.orgnih.govacs.org This transformation involves a complex cascade of reactions including cycloaddition and ring contraction with the excision of a carbon atom. nih.govacs.org

Formation of Nitrile N-Sulfides and Related Species

The photolytic decomposition of this compound serves as a pathway to generate the unstable acetonitrile N-sulfide (CH₃CNS). researchgate.net When subjected to 254-nm UV irradiation in an inert solid argon matrix, this compound breaks down, leading to the formation of acetonitrile N-sulfide. researchgate.net This transient species has been identified and studied using ultraviolet and mid-infrared spectroscopy. researchgate.net

Interestingly, the newly formed acetonitrile N-sulfide is stable under the same 254-nm UV irradiation that generated it. researchgate.net However, exposure to broad-band UV irradiation causes it to decompose further into acetonitrile (CH₃CN) and a sulfur atom. researchgate.net The subsequent warming of the matrix to approximately 20–25 K results in chemiluminescence, which is attributed to the formation of S₂ from the triplet sulfur atoms. researchgate.net

While photolysis in a cryogenic matrix allows for the generation and observation of acetonitrile N-sulfide, gas-phase thermolysis of 1,2,5-thiadiazole precursors, including this compound, has not been successful in producing nitrile sulfides. researchgate.net Instead, these reactions yield sulfur and the corresponding nitrile. researchgate.net Theoretical calculations using ab initio and density functional theory (DFT) have been employed to investigate the geometries, stabilities, and decomposition mechanisms of various nitrile sulfides (XCNS, where X = H, F, Cl, CN, CH₃). researchgate.net These studies predict that with the exception of the fluoro derivative, nitrile sulfides possess a linear heavy atom geometry. researchgate.net While predicted to be stable in the dilute gas phase, they are highly unstable in the condensed phase due to bimolecular decomposition pathways. researchgate.net

Rearrangements to Other Heterocyclic Systems

The 1,2,5-thiadiazole ring system can undergo rearrangements to form other heterocyclic structures, particularly under thermal or photochemical conditions. While specific studies on the rearrangement of this compound are not extensively detailed in the provided context, general principles of thiadiazole chemistry suggest potential pathways. For instance, the thermolysis of 1,2,5-thiadiazoles can lead to the extrusion of sulfur and the formation of nitriles, which can then potentially participate in further reactions to form new heterocyclic rings. researchgate.netchemicalbook.com

In a related context, the reaction of tetrasulfur tetranitride (S₄N₄) with dimethyl acetylenedicarboxylate (B1228247) results in the formation of dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate as a major product, alongside the rearranged dimethyl 1,2,4-thiadiazole-3,5-dicarboxylate. This highlights the potential for rearrangement from a 1,2,5-thiadiazole system to a 1,2,4-thiadiazole (B1232254) system, likely proceeding through complex mechanisms involving cycloaddition, rearrangement, and retro-cycloaddition pathways. The thermal decomposition of a related trithiadiazepine also yields dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate as one of the products.

Furthermore, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through various methods, including the oxidative dimerization of thioamides and intramolecular N–S bond formation, indicating the accessibility of the 1,2,4-thiadiazole scaffold from precursors that could potentially be derived from 1,2,5-thiadiazoles. acs.orgclockss.org

Coordination Chemistry: Ligand Properties and Metal Complex Formation

Thiadiazoles, including this compound, exhibit versatile coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, which can act as donor sites for metal ions. nih.govisres.org The coordination ability of the thiadiazole ring is a significant feature, contributing to its use in the construction of functional molecular materials. nih.gov

The nitrogen atoms of the thiadiazole ring are capable of forming stable complexes with d-block metal ions. nih.gov For instance, 2,5-dimethyl-1,3,4-thiadiazole (B1347112) (an isomer of this compound) forms pseudotetrahedral complexes with cobalt(II) halides and nitrate, where the ligand coordinates to the metal ion through one of the nitrogen atoms. tandfonline.com Similarly, 2,5-diamino-1,3,4-thiadiazole (B1295027) acts as a tridentate ligand, coordinating with Cu(II), Co(II), and Ni(II) to form octahedral complexes. mdpi.com

The oxidized forms of 1,2,5-thiadiazoles also demonstrate significant coordination potential. The oxygen atoms of the dioxothiadiazole group can engage in electrostatic interactions with alkali metal ions. nih.gov The ability to form coordination compounds is a key aspect of the reactivity of 1,2,5-thiadiazole 1,1-dioxides. researchgate.net

The coordination chemistry of thiadiazole derivatives is extensive, with various substituted thiadiazoles acting as ligands for a wide range of metal ions, leading to complexes with diverse geometries and properties. connectjournals.comjmchemsci.comimpactfactor.org These complexes have applications in various fields, including materials science and catalysis. sigmaaldrich.comarabjchem.org

Applications of 3,4 Dimethyl 1,2,5 Thiadiazole and Derivatives in Advanced Materials Science

Role in Organic Optoelectronics and Semiconducting Materials

Derivatives of 1,2,5-thiadiazole (B1195012) are pivotal in the field of organic optoelectronics and semiconductors. Their strong electron-withdrawing characteristics allow for the precise tuning of electronic properties in π-conjugated systems, which is essential for devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

The electron-deficient 1,2,5-thiadiazole moiety is a highly effective electron acceptor unit. researchgate.net When incorporated into a conjugated polymer or small molecule alongside an electron-donating (donor) unit, it creates a donor-acceptor (D-A) structure. This architecture is a cornerstone strategy for designing advanced optoelectronic materials. polyu.edu.hk The hybridization of energy levels between the donor and acceptor units can lead to a decrease in both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, resulting in a smaller HOMO-LUMO energy gap. polyu.edu.hk

Benzo[c] researchgate.netbeilstein-journals.orgacs.orgthiadiazole (BTD) is a prominent derivative used as a traditional acceptor in model conjugated oligomers to study D-A effects. rsc.org Fusing additional rings, such as in naphtho[1,2-c:5,6-c′]bis researchgate.netbeilstein-journals.orgacs.orgthiadiazole (NTz), creates even more potent acceptor building blocks. rsc.org Further modifications, like the synthesis of researchgate.netbeilstein-journals.orgacs.orgthiadiazolo[3,4-d]pyridazine, have produced ultra-high electron-deficient systems that are valuable for creating dyes and other functional materials. mdpi.com These D-A systems are fundamental to the operation of various organic electronic devices. researchgate.net

A study on model oligomers combining donor units like 3,4-ethylenedioxythiophene (B145204) (EDOT) with acceptor units like BTD confirmed the impact of the D-A structure on molecular geometry and electronic properties. For instance, the EDOT-BTD dimer was found to adopt an anti-configuration with a slight twist between the planar BTD unit and the EDOT unit. rsc.org

| Derivative | Role in Conjugated System | Key Finding | Reference |

| Benzo[c] researchgate.netbeilstein-journals.orgacs.orgthiadiazole (BTD) | Strong Electron Acceptor | Used in model D-A oligomers to study electronic effects and geometric configurations. | rsc.org |

| Naphtho[1,2-c:5,6-c′]bis( researchgate.netbeilstein-journals.orgacs.orgthiadiazole) (NTz) | Enhanced Electron Acceptor | Forms the basis for high-performance π-conjugated polymers for OFETs and OPVs. | rsc.org |

| researchgate.netbeilstein-journals.orgacs.orgThiadiazolo[3,4-d]pyridazine | Ultra-High Electron-Deficient Acceptor | Serves as an intermediate for dyes with potential in various applications due to its strong electron-accepting nature. | mdpi.com |

| Thieno[3,4-b]pyrazine (TP) | Ambipolar Unit | Acts as both a donor and acceptor, providing versatility in designing conjugated materials. | rsc.org |

In the realm of organic photovoltaics, the development of low-bandgap polymers is critical for enhancing device efficiency. These materials can absorb a larger portion of the solar spectrum, particularly in the near-infrared region. dtu.dk Thiadiazole derivatives are instrumental in creating such polymers. By alternating thiadiazole-based acceptor units with various donor units, researchers can synthesize copolymers with optical bandgaps as low as 0.65 eV. dtu.dk

For example, copolymers based on thiophene (B33073) and benzo-bis(thiadiazole) have demonstrated significantly low bandgaps. dtu.dk The design of donor-acceptor type polymers containing units like thieno[3,4-b]thiadiazole allows for the creation of materials with bandgaps below 1.4 eV. researchgate.netbohrium.com These polymers not only exhibit broad absorption, extending to 900 nm, but also possess high charge mobility, leading to single-junction solar cells with power conversion efficiencies reaching up to 7.9%. researchgate.net The strategic chlorination of thiazole-based acceptor units in conjunction with benzodithiophene donors has also led to low-cost, high-performance polymer donors for efficient organic solar cells. chinesechemsoc.org

| Polymer System | Bandgap | Application Highlight | Reference |

| Copolymers of thiophene and benzo-bis(thiadiazole) | Down to 0.65 eV | Demonstrates the potential for ultra-low bandgap materials by combining thiophene donors with strong thiadiazole-based acceptors. | dtu.dk |

| Poly[dithienopyran-alt-difluorobenzothiadiazole] | 1.38 eV | Achieved a power conversion efficiency of 7.9% in a single-junction device with spectral response up to 900 nm. | researchgate.net |

| Thieno[3,4-b]thiadiazole-based polymers | Low-bandgap | Used in polymer photodetectors with high specific detectivity (1.4 × 10¹² Jones) in the near-infrared region. | bohrium.com |

| Chlorinated thiazole-based polymers (PJ-1) | Wide-bandgap (donor) | Used in ternary organic solar cells achieving a power conversion efficiency of 19.12%. | chinesechemsoc.org |

Thiadiazole derivatives are integral to materials exhibiting both luminescence and efficient charge transport. Donor-acceptor-donor (D-A-D) molecules containing a naphtho[2,3-c] researchgate.netbeilstein-journals.orgacs.orgthiadiazole acceptor core can function as deep-red fluorophores with high fluorescence quantum yields and ambipolar charge-carrier-transporting properties. beilstein-journals.org Such materials are promising as non-doped emitters in OLEDs. beilstein-journals.org

The electrochemical properties of 1,2,5-thiadiazole 2-oxides have been studied, revealing their role in forming conductive charge-transfer complexes that also possess photoconductivity. daneshyari.comresearchgate.net Furthermore, liquid crystals based on a 4,7-diphenyl BTD core demonstrate efficient light-emitting properties and a tendency to self-assemble into layered arrangements, which is highly favorable for charge transport in devices like OFETs. acs.org The emission color of these materials can be tuned; for example, attaching a dimethylamino group results in orange-red fluorescence, while a methoxy (B1213986) group leads to yellow emission. acs.org

Research on D-A-D compounds with a benzothiadiazole acceptor has shown fluorescence in the orange-red spectral range (550–770 nm), with photoluminescence quantum yields reaching up to 37% in certain solvents. rsc.org These molecules exhibit reversible reduction and oxidation processes, indicating stable charge transport capabilities. rsc.org

Low-Bandgap Materials for Photovoltaic Applications

Contribution to Molecular Materials with Magnetic Properties

Beyond optoelectronics, derivatives of 1,2,5-thiadiazole are contributing to the development of molecular magnets. The focus here is often on 1,2,5-thiadiazole 1,1-dioxides and their corresponding radical anions. researchgate.netmdpi.com The reduction of these dioxothiadiazoles leads to stable radical anion species. researchgate.net

These radical anions are paramagnetic centers, and when they form salts, particularly with alkali metals, or act as ligands in coordination complexes with d-block metals, they can exhibit collective magnetic phenomena. researchgate.net Studies on the radical-anion salts of fused 1,2,5-thiadiazoles have revealed both ferromagnetic and antiferromagnetic exchange interactions between the spin centers. researchgate.net Antiferromagnetic interactions are particularly relevant for applications in spintronics. researchgate.net The ability to create stable organic radicals from thiadiazole precursors opens a pathway to designing molecule-based magnets where magnetic properties can be tuned through chemical synthesis. researchgate.netresearchgate.net

Development of Functional Supramolecular Assemblies and Nanomaterials

The defined geometry and coordination sites of thiadiazole-based molecules make them excellent building blocks for supramolecular chemistry and nanotechnology. Dipyridyl-1,2,4-thiadiazole ligands, for instance, react with metal ions to form predictable and well-ordered coordination polymers, including helicoidal chains and discrete paddle-wheel dimers. researchgate.net

In another example, a ligand incorporating a benzo[c] researchgate.netbeilstein-journals.orgacs.org-thiadiazole core was designed to self-assemble with palladium(II) ions to form a large, discrete, distorted trigonal metal-organic cage (MOC). mdpi.com Such self-assembled structures create well-defined nanoscale cavities that are crucial for applications in catalysis, molecular recognition, and guest encapsulation. mdpi.com The modular nature of these systems allows for the tailoring of pore sizes and the introduction of new functionalities. uq.edu.au

Furthermore, thiadiazole derivatives have been used to functionalize nanoparticle surfaces. 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) shows selective binding affinity to silver and gold nanoparticles. rsc.org This interaction, studied through surface-enhanced Raman scattering (SERS), demonstrates that the molecule binds to silver primarily through its ring nitrogen atoms, while on gold, the interaction occurs via a sulfur atom. rsc.org This selective binding provides a method for designing novel plasmonic nanostructures and functionalizing nanomaterials for specific applications.

Future Research Directions and Emerging Trends in 3,4 Dimethyl 1,2,5 Thiadiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,5-thiadiazoles has traditionally relied on methods that can be harsh or produce significant waste. chemrxiv.orggoogle.com A prominent future direction is the development of greener and more efficient synthetic routes.

Recent advancements have shown the potential of visible-light-mediated reactions, such as the conversion of 1,2,6-thiadiazines to 1,2,5-thiadiazole (B1195012) 1-oxides under ambient, aerobic conditions. chemrxiv.org This photochemical approach offers high yields and can be performed in environmentally friendly solvents like dimethyl carbonate. chemrxiv.org The use of continuous-flow reactors in these photochemical syntheses allows for precise control over irradiation, leading to exclusive access to photosensitive products. chemrxiv.org

Researchers are also exploring one-pot, multi-component reactions as a sustainable strategy. bohrium.com These methods offer high yields and simple reaction conditions, minimizing waste and energy consumption. bohrium.com The development of solvent-free approaches, such as grinding techniques with catalysts like basic alumina (B75360), further exemplifies the trend towards environmentally benign synthesis. mdpi.com Additionally, the use of milder reagents, such as trifluoroacetic anhydride (B1165640) to mediate the synthesis from N-tert-butanesulfinamides containing nitro groups, is an area of active investigation. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Thiadiazoles

| Method | Key Features | Advantages | Challenges |

| Photochemical Ring Contraction | Visible light, O₂, ambient conditions. chemrxiv.org | High yields, green solvents, atom economy. chemrxiv.org | Substrate scope, potential for photodecomposition in batch. chemrxiv.org |

| One-Pot, Three-Component Reaction | Ketene S,S-acetal, hydrazine, isothiocyanate. bohrium.com | High yield, simple conditions, green solvent. bohrium.com | Limited to specific derivative types. bohrium.com |

| Solvent-Free Grinding | Basic alumina catalyst, room temperature. mdpi.com | Environmentally benign, excellent yields. mdpi.com | Mechanical process, scalability may be a concern. mdpi.com |

| Trifluoroacetic Anhydride Mediation | From nitro-group-containing N-tert-butanesulfinamides. organic-chemistry.org | Good yields for functionalized thiadiazoles. organic-chemistry.org | Requires specific starting materials. organic-chemistry.org |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A deeper understanding of the structural and electronic properties of 3,4-dimethyl-1,2,5-thiadiazole and its derivatives is crucial for their application. The integration of advanced spectroscopic methods with computational chemistry is a key emerging trend.

Spectroscopic techniques such as ¹H and ¹³C NMR, mass spectrometry (HRMS), and FTIR are fundamental for characterization. For instance, the carbon signals for the 1,2,5-thiadiazole 1,1-dioxide ring typically appear in the 150–170 ppm range in ¹³C NMR spectra. mdpi.com UV-Vis spectroscopy is also employed, with simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides showing absorption maxima in the ultraviolet region. mdpi.com Advanced techniques like single-crystal X-ray diffraction provide definitive structural confirmation, as demonstrated for this compound 2-oxide. researchgate.netresearchgate.net

Computational studies, including quantum chemical calculations, are increasingly used to predict reaction mechanisms and spectroscopic properties. chemrxiv.orgnih.govacs.org These theoretical models help to elucidate complex reaction pathways, such as the ring-opening metathesis of thiadiazoles. nih.gov The combination of experimental data from techniques like cyclic voltammetry with theoretical calculations allows for a comprehensive understanding of the electrochemical behavior and reactivity of these compounds. researchgate.netresearchgate.net

Exploration of Uncharted Reactivity Pathways and Mechanistic Discoveries

While the fundamental reactivity of 1,2,5-thiadiazoles is known, there remains significant scope for discovering new reaction pathways and understanding their mechanisms. The 1,2,5-thiadiazole 1,1-dioxide ring, for example, is particularly susceptible to nucleophilic attack. nih.gov

Research into the reactions of 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides with various nucleophiles, such as amines and amides, has revealed a general reactivity pattern involving the addition to the C=N double bond. researchgate.net However, for certain nucleophiles, this can lead to irreversible ring cleavage. researchgate.net The oxidation of the C=N bonds in derivatives like this compound 1,1-dioxide can lead to the formation of fused bis-oxaziridine structures. mdpi.comresearchgate.net

Mechanistic studies are crucial for controlling and optimizing these reactions. For instance, detailed investigations into the photochemical ring contraction of 1,2,6-thiadiazines have proposed a mechanism involving a [3+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate that subsequently undergoes ring contraction. chemrxiv.org The exploration of such novel transformations and the elucidation of their underlying mechanisms will continue to be a major focus of research. nih.gov

Rational Design of this compound Derivatives for Tailored Material Properties

The unique electronic properties of the 1,2,5-thiadiazole ring make it an attractive building block for functional organic materials. researchgate.net A significant area of future research is the rational design of this compound derivatives with specific, tailored properties for applications in material science.

By introducing different functional groups onto the thiadiazole core, researchers can tune the electronic and optical properties of the resulting materials. For example, thiadiazole-based metal-organic frameworks (MOFs) have shown promise as luminescent sensors. mdpi.com The introduction of a thiadiazole-functionalized ligand into a Zr(IV)-based MOF resulted in a material with a strong emission band, suggesting applications in chemical sensing. mdpi.com

The design of thiadiazole derivatives as energetic materials is another emerging trend. acs.org The combination of 1,3,4-thiadiazole (B1197879) and furazan (B8792606) rings has led to the synthesis of high-performance energetic materials with high thermal stability. acs.org The ability to systematically modify the substituents on the 3,4-positions of the 1,2,5-thiadiazole ring allows for the fine-tuning of properties like detonation performance and sensitivity.

Synergistic Research on Hybrid Material Systems Incorporating Thiadiazole Units

The integration of thiadiazole units into hybrid material systems is a promising avenue for creating materials with enhanced functionalities. This involves combining the properties of thiadiazoles with other molecular components to achieve synergistic effects.

One area of exploration is the development of hybrid molecules containing both thiadiazole and other heterocyclic rings, such as benzimidazole (B57391) or triazole. scielo.brbiointerfaceresearch.com These hybrid structures have shown potential in various biological applications. scielo.brbiointerfaceresearch.com For example, novel benzimidazole-thiadiazole hybrids have been synthesized and investigated for their antimicrobial and anticancer activities. scielo.br

In the context of material science, thiadiazole-based hybrid systems are being explored for applications in dye degradation and photocatalysis. mdpi.com The functionalization of ligands with thiadiazole groups can enhance the optical absorption and photocatalytic activity of the resulting materials. mdpi.com Future research will likely focus on creating more complex hybrid systems, such as thiadiazole-polymer composites or thiadiazole-nanoparticle hybrids, to unlock new applications in electronics, sensing, and catalysis.

常见问题

Q. What are the established synthetic routes for 3,4-dimethyl-1,2,5-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclization reactions using sulfur dichloride (SCl₂) in dimethylformamide (DMF) as a solvent. For example, reacting dimethylglyoxime derivatives with SCl₂ at 25–30°C in DMF yields thiadiazole derivatives with moderate efficiency (67% yield for analogous compounds) . Optimization of reaction time, solvent polarity, and stoichiometry is critical. DMF facilitates faster reaction completion compared to benzene, where no reaction occurs under similar conditions . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the product .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Detect characteristic vibrations such as N=S stretching (~1370 cm⁻¹ for thiadiazole derivatives) and absence of S=O or C=O peaks to confirm purity .

- NMR : Look for aromatic proton signals in the range of 7.7–8.7 ppm (for phenyl-substituted analogs) and methyl group signals near 2.5 ppm .

- X-ray Crystallography : Resolve bond lengths and angles to confirm the thiadiazole ring geometry. For example, C-S bond lengths in thiadiazoles typically range from 1.65–1.72 Å .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Use PPE: Gloves, protective eyewear, and lab coats to avoid skin contact or inhalation .

- Conduct reactions in fume hoods or gloveboxes to mitigate exposure to volatile intermediates .

- Dispose of waste via certified biological/chemical waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties, such as atomization energies and ionization potentials . Basis sets like 6-31G* are suitable for geometry optimization and electronic structure analysis. For correlation energy calculations, the Colle-Salvetti formula adapted to DFT can estimate electron density-dependent properties .

Q. What strategies address low yields or byproduct formation in the synthesis of this compound derivatives?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity compared to non-polar solvents .

- Catalysis : Use triethylamine to neutralize HCl byproducts in cyclization reactions, improving yields .

- Temperature Control : Reactions at 25–30°C reduce side reactions like N-oxide formation, which are common at higher temperatures .

Q. How can this compound be functionalized for biological activity studies?

Methodological Answer:

- Cross-Coupling Reactions : Introduce aryl groups via Suzuki-Miyaura coupling using palladium catalysts and boronic acids .

- Hydrazone Formation : React with hydrazonoyl chlorides in ethanol to generate substituted thiadiazole derivatives for antimicrobial or receptor-binding assays .

- N-Oxidation : Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) can yield N-oxide analogs for probing redox-active biological targets .

Q. How do structural modifications (e.g., substituent effects) influence the reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the sulfur atom, facilitating nucleophilic substitution reactions.

- Methyl Substituents : Increase steric hindrance, potentially reducing reaction rates but improving stability .

- Comparative studies using analogs (e.g., 3,4-diphenyl derivatives) reveal that bulky substituents can shift reaction pathways toward N-oxide formation .

Q. What experimental and computational approaches resolve contradictions in reported spectroscopic data for thiadiazole derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。